4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol
Description
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol (C₁₃H₁₁FO, MW: 218.22 g/mol) is a fluorinated biphenyl derivative characterized by a hydroxyl group at the 3-position of the non-fluorinated ring, a fluorine atom at the 4'-position, and a methyl group at the 3'-position of the adjacent ring (Figure 1). Its structural features, including the fluorine atom and methyl group, influence electronic properties, solubility, and receptor-binding affinity.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYWMJIEVSVRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435294 | |
| Record name | MolPort-015-145-470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027601-45-1 | |
| Record name | MolPort-015-145-470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated biphenyl derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
The major products formed from these reactions include:
Oxidation: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-one
Reduction: 4’-Fluoro-3’-methyl-[1,1’-biphenyl]
Substitution: 4’-Methoxy-3’-methyl-[1,1’-biphenyl]-3-ol
Scientific Research Applications
Synthesis and Chemical Reactions
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol is often utilized as a building block in organic synthesis. Its stability and reactivity make it suitable for developing new synthetic methodologies. Key reactions include:
- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with various electrophiles due to the activated aromatic system.
- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or other derivatives, while reduction can modify the halogen substituents.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Electrophilic Substitution | Bromine, Chlorine | Substituted biphenyl derivatives |
| Oxidation | KMnO4, CrO3 | Quinones |
| Reduction | LiAlH4, H2 (Pd catalyst) | Dehalogenated products |
Biological Activities
Research indicates potential biological activities of this compound, particularly as an antimicrobial or anticancer agent. The biphenyl structure allows interaction with various biological targets.
Case Study: Anticancer Activity
A study demonstrated that biphenyl derivatives exhibit cytotoxicity against cancer cell lines. The mechanism involves the disruption of cellular processes through enzyme inhibition.
Pharmaceutical Applications
This compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are often found in drugs targeting inflammatory diseases and viral infections.
Example: Hepatitis B Treatment
A patent describes the use of biphenyl compounds, including derivatives like this compound, for treating hepatitis B virus infections. These compounds may enhance the efficacy of antiviral therapies when combined with other agents.
Material Science
This compound is utilized in producing advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its properties contribute to enhanced performance in electronic devices.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-methyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signal transduction pathways, such as the nuclear factor kappaB (NFkappaB) pathway, which is involved in cell growth, cell death, and inflammation . Additionally, it may interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares substituent patterns, molecular weights, and key properties of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol with structurally related compounds:
Key Observations :
- Fluorine Substitution: The 4'-F atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 4'-methyl-[1,1'-biphenyl]-3-ol .
- Methyl vs.
- Functional Group Effects : Carboxylic acid derivatives (e.g., 4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-carboxylic acid) exhibit higher acidity (pKa ~4-5) compared to the hydroxyl-containing parent compound (pKa ~10) .
Physicochemical and Spectroscopic Properties
NMR Data :
- 1H NMR : The target compound’s hydroxyl proton typically resonates at δ 5.2–5.5 ppm, while aromatic protons show splitting patterns influenced by fluorine (e.g., 4'-F causes deshielding at δ 7.1–7.4 ppm) .
- 13C NMR : The fluorine atom induces upfield shifts in adjacent carbons (e.g., C4' at δ 160–165 ppm) .
Comparative Solubility :
Receptor Binding :
- The hydroxyl group in this compound facilitates hydrogen bonding with residues like L3506.41b in GPR120, enhancing binding stability compared to non-hydroxylated analogues .
- Methoxy or tert-butyl substituents (e.g., 4'-(tert-Butyl)-3,6-dimethyl-[1,1'-biphenyl]-2-ol) reduce polar interactions but improve hydrophobic packing in receptor pockets .
Biological Activity
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol, also known as 4-(4-fluoro-3-methylphenyl)phenol, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluorine atom and a methyl group on the biphenyl structure, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H11FO. Its structure features:
- A biphenyl core
- A hydroxyl group (-OH) at the 3-position
- A fluorine atom at the 4'-position
- A methyl group at the 3'-position
Biological Activity Overview
Research indicates that biphenyl derivatives can exhibit a range of biological activities, including antimicrobial , anti-inflammatory , and antitumor properties. The specific biological activities of this compound have been investigated in various studies.
Antimicrobial Activity
Studies have shown that certain biphenyl derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Activity
Inflammation is a critical response in many diseases, and compounds that can modulate this response are of great interest. The biphenyl structure has been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that derivatives like this compound may inhibit these pathways, thus reducing inflammation.
Antitumor Activity
The potential antitumor effects of biphenyl derivatives are being explored in cancer research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Mechanisms may include induction of apoptosis and cell cycle arrest. Specific studies on this compound's efficacy against various cancer cell lines are necessary to establish its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of biphenyl derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial effects of various biphenyl derivatives against common pathogens. Results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
- Anti-inflammatory Mechanism : Research demonstrated that specific biphenyl derivatives inhibited COX enzymes in vitro, suggesting a pathway through which this compound may exert its anti-inflammatory effects .
- Antitumor Efficacy : In a study focusing on cancer cell lines, several biphenyl derivatives showed significant antiproliferative effects. The mechanisms involved included apoptosis induction and inhibition of cell migration .
Data Tables
| Biological Activity | Assay Type | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Disc Diffusion | 100 µg/mL | Inhibition Zone: 15 mm |
| Anti-inflammatory | COX Inhibition | IC50: 50 µM | 75% inhibition |
| Antitumor | MTT Assay | 10 µM | Cell Viability: 30% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
